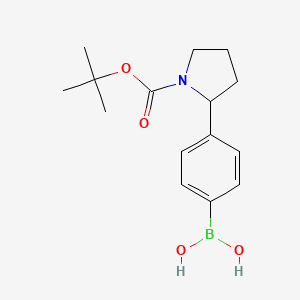

4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid

Description

Properties

IUPAC Name |

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-15(2,3)21-14(18)17-10-4-5-13(17)11-6-8-12(9-7-11)16(19)20/h6-9,13,19-20H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBYFRAZYQMGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid

An In-Depth Technical Guide to the Synthesis of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid

Authored by a Senior Application Scientist

Abstract

This compound and its ester derivatives are invaluable chiral building blocks in modern medicinal chemistry and drug development. Their unique structure, combining a stereodefined N-Boc-pyrrolidine moiety—a privileged scaffold in numerous FDA-approved drugs—with a versatile arylboronic acid functional group, enables their direct application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the prevalent synthetic strategies, a detailed, field-proven experimental protocol, and an exploration of the chemical principles that underpin this critical synthesis. The content herein is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a robust and reproducible methodology for accessing this key synthetic intermediate.

Strategic Importance in Drug Discovery

The pyrrolidine ring is a foundational motif in a vast array of biologically active compounds and natural products.[3][4] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. When coupled with an arylboronic acid, the resulting molecule becomes a powerful intermediate for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions, facilitating subsequent synthetic manipulations.[5][6]

The primary utility of the title compound lies in its role as a coupling partner in Suzuki-Miyaura reactions, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[7] This enables the facile introduction of the chiral pyrrolidinyl-aryl fragment into a wide range of heterocyclic and aromatic systems, accelerating the discovery of novel therapeutic agents.

Retrosynthetic Analysis and Core Strategy

A robust synthesis of this compound hinges on the strategic formation of two key features: the C(sp³)–C(sp²) bond linking the pyrrolidine and phenyl rings, and the C(sp²)–B bond of the boronic acid. The most efficient and widely adopted strategy involves a convergent approach, typically culminating in a late-stage borylation reaction.

The retrosynthetic analysis reveals a logical pathway starting from the final product and its stable boronate ester precursor, (S)-tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate.[8]

Caption: Retrosynthetic pathway for the target molecule.

This analysis highlights two critical transformations:

-

Arylation: The formation of the C-C bond between the pyrrolidine ring (originating from a chiral source like N-Boc-L-proline) and a suitable aryl halide.

-

Borylation: The conversion of a halide on the phenyl ring into a boronic acid or ester functionality.

Synthesis Workflow: A Palladium-Catalyzed Approach

The most reliable route involves the coupling of an N-Boc-pyrrolidine precursor with a dihalogenated aromatic ring, followed by a palladium-catalyzed Miyaura borylation. This method offers excellent control over regioselectivity and stereochemistry.

Caption: Overall synthetic workflow diagram.

Causality Behind Experimental Choices

-

Starting Material: N-Boc-L-proline is an ideal starting material as it is commercially available, enantiomerically pure, and the Boc group provides robust protection for the nitrogen atom under the conditions required for arylation and borylation.[9]

-

Aryl Partner: 1-bromo-4-iodobenzene is an excellent choice for the arylation step. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective cross-coupling at the iodo-position, leaving the bromo-position intact for the subsequent borylation step.

-

Borylation Reagent: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice for the Miyaura borylation. It is a stable solid that reacts under palladium catalysis to form a pinacol boronate ester.[10] These esters are significantly more stable, less prone to protodeboronation, and easier to purify by standard techniques like silica gel chromatography than the corresponding boronic acids.[11]

-

Catalyst System: A palladium catalyst, often in conjunction with a phosphine ligand (e.g., dppf in Pd(dppf)Cl₂), is essential for the borylation step. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Detailed Experimental Protocol

This protocol describes the synthesis of the pinacol boronate ester precursor, which is often used directly in subsequent Suzuki-Miyaura coupling reactions.

Step 1: Synthesis of (S)-tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

This procedure is an adaptation of established methods for the arylation of proline derivatives.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (S)-N-Boc-proline (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Deprotonation & Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-Butyllithium (2.2 eq, ~1.4 M in cyclohexane) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour, then warm to -25 °C and stir for an additional 4 hours.

-

Aryl Halide Addition: In a separate flask, dissolve 1-bromo-4-iodobenzene (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -25 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid or viscous oil.

Step 2: Synthesis of (S)-tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate

-

Reaction Setup: To a Schlenk flask, add the aryl bromide from Step 1 (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired pinacol boronate ester.

Step 3 (Optional): Hydrolysis to this compound

-

Setup: Dissolve the pinacol boronate ester from Step 2 (1.0 eq) in a 2:1 mixture of acetone and water.

-

Cleavage: Add sodium periodate (NaIO₄, 4.0 eq) followed by 1 M aqueous hydrochloric acid (HCl, 2.0 eq).

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.

-

Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final boronic acid, which can be used without further purification or recrystallized if necessary.

Data Presentation & Characterization

The following table summarizes representative data for the key compounds in the synthesis. Actual yields may vary based on reaction scale and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Notes |

| (S)-tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | C₁₅H₂₀BrNO₂ | 326.23 | 65-75% | ¹H NMR will show characteristic aromatic signals for a 1,4-disubstituted benzene ring and aliphatic signals for the Boc-pyrrolidine moiety. MS (ESI+) should show [M+H]⁺ at m/z 326/328 (isotopic pattern for Br). |

| (S)-tert-butyl 2-(4-(pinacolboryl)phenyl)pyrrolidine-1-carboxylate | C₂₁H₃₂BNO₄ | 373.30 | 80-90% | ¹H NMR will show a characteristic singlet around δ 1.3 ppm integrating to 12H for the methyl groups on the pinacol ring. The aromatic signals will shift compared to the starting bromide. MS (ESI+) should show [M+H]⁺ at m/z 374. |

| (S)-4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid | C₁₅H₂₂BNO₄ | 291.15 | >90% | ¹H NMR will show the disappearance of the pinacol methyl singlet and the appearance of a broad singlet for the B(OH)₂ protons. Boronic acids can form trimeric anhydrides (boroxines), which may complicate NMR spectra. |

Mechanistic Insight: The Miyaura Borylation Catalytic Cycle

The conversion of the aryl bromide to the boronate ester is the cornerstone of this synthesis. Understanding its mechanism is key to troubleshooting and optimization.

Caption: Simplified catalytic cycle for Miyaura borylation.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: The base (KOAc) activates the bis(pinacolato)diboron, facilitating the transfer of a boryl group to the palladium center and displacing the bromide.

-

Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst and forming the desired C-B bond of the product.

Conclusion

The synthesis of this compound and its pinacol ester derivative is a well-established and scalable process that provides access to a highly valuable chiral building block. The palladium-catalyzed strategy outlined in this guide is robust, high-yielding, and maintains stereochemical integrity. By understanding the underlying principles of each step, from the choice of reagents to the catalytic mechanism, researchers can confidently and efficiently produce this key intermediate for application in diverse drug discovery programs.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-butyl 2-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate [chemicalbook.com]

- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

Physicochemical properties of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid

Abstract

This compound is a chiral bifunctional building block of significant interest in modern medicinal chemistry and drug discovery. It synergistically combines the structural rigidity and proven pharmacological relevance of the N-Boc-pyrrolidine scaffold with the versatile reactivity of an arylboronic acid. This guide provides a comprehensive analysis of its core physicochemical properties, including lipophilicity, acidity, solubility, and chemical stability. By explaining the causality behind experimental methodologies and grounding claims in authoritative references, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this reagent's full potential in complex synthetic applications, most notably in palladium-catalyzed cross-coupling reactions.

Introduction: A Molecule of Strategic Importance

The rational design of novel therapeutics often relies on the use of sophisticated molecular building blocks that allow for the precise and predictable assembly of complex architectures. This compound has emerged as such a reagent, valued for its dual-functionality.

-

The N-Boc-Pyrrolidine Scaffold: The pyrrolidine ring is a privileged saturated heterocycle found in over 20 FDA-approved drugs.[1] Its rigid, five-membered structure introduces specific conformational constraints into a larger molecule, which can be critical for optimizing binding affinity and biological activity.[2] The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a wide range of reaction conditions while being readily removable, providing synthetic flexibility.[3] Furthermore, the Boc group can enhance enzymatic stability, a valuable trait in prodrug design.[4]

-

The Arylboronic Acid "Warhead": Boronic acids are remarkably stable and generally non-toxic functional groups that are indispensable in modern organic synthesis.[5] Their foremost application is in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[6] This makes the arylboronic acid moiety a powerful handle for conjugating the pyrrolidine core to other aromatic or heteroaromatic systems.

This guide aims to deconstruct the key physicochemical properties of this compound, providing both theoretical understanding and practical, validated protocols to ensure its effective and reliable use in the laboratory.

Chemical Identity and Core Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its successful application. The core identity of this compound is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}phenyl)boronic acid | [7] |

| Synonym(s) | 1-Pyrrolidinecarboxylic acid, 2-(4-boronophenyl)-, 1,1-dimethylethyl ester | [8] |

| CAS Number | 1027103-15-6 | [8][9] |

| Molecular Formula | C₁₅H₂₂BNO₄ | [8][9] |

| Molecular Weight | 291.15 g/mol | [8][10] |

| Appearance | White to off-white solid/powder | Inferred from similar compounds |

| Purity | Typically ≥95% | [7][8] |

| Recommended Storage | Sealed in dry, 2-8°C | [8][10] |

Critical Physicochemical Parameters: A Deep Dive

Lipophilicity (LogP & LogD): Balancing Polarity and Permeability

Lipophilicity is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is a measure of the differential solubility in a non-polar solvent (like n-octanol) and a polar solvent (water).

-

LogP (Partition Coefficient): This value represents the lipophilicity of the neutral form of the molecule.

-

LogD (Distribution Coefficient): This is the effective lipophilicity at a specific pH and accounts for all ionic species. For an ionizable molecule like a boronic acid, LogD is the more physiologically relevant metric.

| Parameter | Value | Method | Source |

| Calculated LogP | 1.4384 | Computational | [8] |

The calculated LogP suggests a molecule of moderate lipophilicity. This is a logical balance between the non-polar tert-butyl and phenyl groups, and the polar boronic acid and carbonyl functionalities.

Expert Insight: The Critical Role of pH and Ion-Pairing The boronic acid moiety is acidic, meaning its ionization state, and therefore its contribution to overall lipophilicity, is pH-dependent. At physiological pH (7.4), a significant fraction of the boronic acid will be in its anionic boronate form, reducing the LogD value compared to the LogP. However, researchers must be aware of the phenomenon of "ion pair partitioning." Under typical LogD measurement conditions, buffer counter-ions can form a neutral complex with the anionic boronate, artificially inflating the measured lipophilicity.[11] For acidic compounds, measuring LogD at a pH where the molecule is predominantly neutral (e.g., pH 5.5) can provide a more reliable baseline for structure-activity relationship (SAR) studies.[11]

Experimental Protocol 3.1: LogD Determination via Shake-Flask Method

-

Preparation: Prepare a stock solution of the compound (e.g., 10 mM in DMSO). Prepare buffers at the desired pH values (e.g., pH 5.5 and pH 7.4) and pre-saturate each buffer with n-octanol, and vice-versa.

-

Partitioning: Add a small aliquot of the DMSO stock to a vial containing a known volume of buffer and n-octanol (e.g., 1 mL of each).

-

Equilibration: Shake the mixture vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: Calculate LogD using the formula: LogD = log([Compound]octanol / [Compound]aqueous).

Acidity and Ionization (pKa): The Key to Interaction

The pKa is the pH at which a molecule is 50% ionized. For this compound, the relevant ionization is that of the boronic acid group. Arylboronic acids typically have a pKa in the range of 8-10.[12]

This ionization is not a simple proton dissociation. Instead, the Lewis acidic boron atom accepts a hydroxide ion from water, transitioning from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species.[13] This ability to form reversible covalent complexes is key to the biological activity of boronic acid-containing drugs like Bortezomib, which interacts with the hydroxyl group of a threonine residue in its target enzyme.[5]

Caption: Ionization equilibrium of the arylboronic acid moiety.

Experimental Protocol 3.2: pKa Determination via Potentiometric Titration

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to a known concentration.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. Maintain a constant temperature and stir the solution gently under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO₂.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. The use of derivative plots (dpH/dV) can help to precisely identify the equivalence point.

Aqueous Solubility: A Formulation Prerequisite

Solubility is fundamental for in vitro assays, formulation development, and ultimately, bioavailability. The structure of this compound presents competing features: the large, hydrophobic Boc and aryl groups decrease solubility, while the polar boronic acid group enhances it, particularly at pH values above its pKa where the anionic boronate form predominates.

Experimental Protocol 3.3: Thermodynamic Solubility Assessment (Shake-Flask)

-

Sample Preparation: Add an excess amount of the solid compound to vials containing buffers of different, physiologically relevant pH values (e.g., 2.0, 5.5, 7.4).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached between the solid and dissolved states.

-

Sample Processing: After equilibration, filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

-

Quantification: Dilute the resulting saturated solution with a suitable solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV) against a standard curve.

-

Reporting: Report the solubility in units such as µg/mL or µM.

Chemical Stability: Ensuring Integrity

While generally stable, arylboronic acids have a well-documented and primary degradation pathway: intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[12] This is an equilibrium process that is favored under anhydrous conditions or upon heating.

The formation of boroxine can be problematic as it alters the molecular weight and reactivity of the reagent. However, the equilibrium can be readily shifted back towards the monomeric boronic acid by the presence of water. This underscores the importance of the recommended storage conditions (refrigerated and dry) to minimize boroxine formation over time.

Caption: Reversible formation of a boroxine from the boronic acid.

Experimental Protocol 3.4: Forced Degradation Study

-

Stress Conditions: Prepare solutions of the compound in various media to assess stability under stress:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Store a solid sample and a solution sample at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose a solution to UV light according to ICH guidelines.

-

-

Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stressed sample.

-

Analysis: Neutralize the acidic and basic samples if necessary. Analyze all samples by a stability-indicating HPLC method (e.g., using a C18 column with a gradient elution) equipped with a PDA or MS detector.

-

Evaluation: Compare the chromatograms of the stressed samples to that of a control sample stored under normal conditions. Quantify the parent peak to determine the percentage of degradation and identify any major degradants.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[6] This reaction enables the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond between the boronic acid and an aryl, heteroaryl, or vinyl halide/triflate.[14] This provides a direct and modular route to incorporate the chiral pyrrolidine motif into diverse molecular scaffolds.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 4.1: General Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.

-

Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired biaryl product.[15]

Summary and Outlook

This compound is a high-value building block whose effective use is predicated on a thorough understanding of its physicochemical nature.

| Property | Key Consideration | Relevance to Drug Discovery |

| Lipophilicity | pH-dependent (LogD); potential for ion-pair partitioning artifacts. | Influences membrane permeability, ADME properties. |

| Acidity (pKa) | pKa ~8-10; forms a tetrahedral boronate anion in aqueous media. | Governs solubility, receptor interactions, and covalent binding potential. |

| Solubility | Limited by hydrophobic groups; enhanced by ionization at pH > pKa. | Critical for assay performance, formulation, and bioavailability. |

| Stability | Can form a reversible boroxine trimer upon dehydration/heating. | Impacts reagent quality, storage requirements, and reaction stoichiometry. |

| Reactivity | Serves as an excellent organoboron partner in Suzuki-Miyaura coupling. | Enables modular synthesis of complex, chiral molecules. |

By appreciating these properties and employing the validated protocols described herein, researchers can confidently and reproducibly incorporate this versatile reagent into their synthetic workflows. This knowledge empowers the rational design and efficient construction of novel, pyrrolidine-containing chemical entities, accelerating the discovery of next-generation therapeutics.

References

- 1. enamine.net [enamine.net]

- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. cas 1027103-15-6|| where to buy this compound [french.chemenu.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 1027103-15-6|(4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 11. Lipophilicity of acidic compounds: impact of ion pair partitioning on drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]

- 13. Boronic acid - Wikipedia [en.wikipedia.org]

- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. www1.udel.edu [www1.udel.edu]

A Comprehensive Technical Guide to 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid: A Keystone for Chiral Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid (CAS Number: 1027103-15-6), a chiral building block of significant interest in medicinal chemistry. We will explore its chemical properties, a proposed enantioselective synthesis pathway, its critical role in Suzuki-Miyaura coupling reactions, and its broader implications for the development of novel therapeutics.

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a vast array of FDA-approved drugs and bioactive natural products.[1] Its prevalence stems from its ability to introduce three-dimensional complexity into otherwise planar molecules, a crucial factor for enhancing binding affinity and selectivity to biological targets.[2] The stereochemistry of substituted pyrrolidines, in particular, can dramatically influence pharmacological activity, making access to enantiomerically pure building blocks a paramount concern for drug discovery programs.[3] this compound emerges as a valuable reagent in this context, combining the desirable chiral pyrrolidine motif with the versatile reactivity of a boronic acid.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 1027103-15-6 | [4][5] |

| Molecular Formula | C₁₅H₂₂BNO₄ | [4][5] |

| Molecular Weight | 291.15 g/mol | [4][5] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

Handling and Stability:

Boronic acids are known to be sensitive to certain conditions. While the N-Boc protecting group offers a degree of stability, proper handling is crucial to prevent degradation. It is advisable to store the compound under an inert atmosphere and avoid prolonged exposure to moisture and strong oxidizing agents. The boronic acid moiety can undergo protodeboronation, especially under acidic or basic conditions, which can be a consideration in reaction design.[6] For long-term storage or for applications requiring enhanced stability, conversion to its corresponding pinacol ester is a common and effective strategy.

Enantioselective Synthesis: A Proposed Pathway

The proposed synthesis involves three key stages:

-

Enantioselective α-Arylation of N-Boc-pyrrolidine: This crucial step establishes the chiral center.

-

Miyaura Borylation: Introduction of the boronic acid functionality, likely via its pinacol ester.

-

Hydrolysis of the Pinacol Ester: Conversion to the final boronic acid.

Figure 1: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

Step 1: Synthesis of tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

This step is adapted from a well-established enantioselective α-arylation protocol.[2]

-

To a solution of N-Boc-pyrrolidine and a chiral ligand (e.g., (-)-sparteine) in a suitable solvent (e.g., MTBE or Et₂O) at -78 °C, add sec-butyllithium dropwise.

-

After aging the reaction mixture, perform a transmetalation by adding a solution of zinc chloride.

-

To the resulting organozinc reagent, add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., t-Bu₃P-HBF₄), followed by 4-bromoiodobenzene.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the product by column chromatography to yield the enantiomerically enriched tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate (Pinacol Ester)

This step utilizes a Miyaura borylation reaction.

-

Combine the aryl bromide from Step 1, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

After cooling, perform an aqueous workup and purify the crude product by column chromatography to afford the desired pinacol ester.

Step 3: Hydrolysis to this compound

The final step involves the deprotection of the pinacol ester to the free boronic acid.

-

Dissolve the pinacol ester in a biphasic solvent system (e.g., THF/water or acetone/water).

-

Add a mild acid, such as an ion-exchange resin (e.g., Amberlite® IRA-743) or a Brønsted acid (e.g., acetic acid), and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until complete conversion.

-

Isolate the product by extraction and subsequent crystallization or precipitation.[7]

The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[8]

Figure 2: Simplified mechanism of the Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Degas the mixture and heat under an inert atmosphere until the reaction is complete.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The incorporation of the 4-(1-Boc-pyrrolidin-2-yl)phenyl moiety into small molecules can significantly impact their pharmacological properties. This building block is particularly valuable for constructing libraries of compounds for screening against various biological targets. While specific examples of the use of CAS 1027103-15-6 in the synthesis of named drug candidates are not prevalent in the public domain, its structural motifs are found in numerous patented compounds and clinical candidates. The chiral 2-arylpyrrolidine core is a key feature in compounds targeting a range of diseases, including neurological disorders and cancer.[3][9]

Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is critical for its successful application. The following analytical techniques are recommended for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The ¹¹B NMR spectrum will show a characteristic signal for the boronic acid.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Chiral HPLC: To determine enantiomeric purity.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a chiral pyrrolidine scaffold and a reactive boronic acid functionality makes it an ideal candidate for the synthesis of complex, three-dimensional molecules with potential therapeutic applications. While a dedicated synthetic procedure is not widely published, analogous and well-documented methods provide a clear and reliable pathway for its preparation. The strategic use of this reagent in Suzuki-Miyaura coupling reactions opens up a vast chemical space for the discovery and development of next-generation therapeutics.

References

- 1. enamine.net [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid: Commercial Availability and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties to bioactive molecules.[1][2] Its non-planar, saturated structure allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[1][2] This sp³-hybridized scaffold is a key component in numerous FDA-approved drugs, where it often imparts improved solubility, metabolic stability, and target-binding affinity.[3] The introduction of a boronic acid moiety, as seen in 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid, transforms this versatile building block into a powerful reagent for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This guide provides an in-depth overview of the commercial availability of this key intermediate and a detailed protocol for its application in synthetic chemistry.

Commercial Sourcing and Availability

This compound, identified by CAS number 1027103-15-6, is readily available from a variety of chemical suppliers.[5][6][7][8] This accessibility is crucial for research and development, enabling its direct use in synthetic campaigns without the need for multi-step in-house preparation. Key chemical properties are summarized below:

| Property | Value | Source(s) |

| CAS Number | 1027103-15-6 | [5][6][9] |

| Molecular Formula | C₁₅H₂₂BNO₄ | [5][6] |

| Molecular Weight | 291.15 g/mol | [5][6] |

| Typical Purity | ≥95% | [5][9] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [5][8] |

Below is a comparative table of suppliers offering this compound, intended to provide researchers with an overview of available sources. Please note that stock levels and pricing are subject to change and should be verified directly with the supplier.

| Supplier | Catalog Number | Purity | Notes |

| ChemScene | CS-0342882 | 95+% | Offers custom synthesis and commercial production services.[5] |

| CymitQuimica (Indagoo Brand) | IN-DA00086I | - | Intended for laboratory use only.[6] |

| eMolecules (via Fisher Scientific) | 571064719 | - | Available in various quantities.[7] |

| BLDpharm | BD0135910 | - | Provides detailed chemical properties and related categories.[8] |

| Chemenu | CM135910 | 95% | Also offers custom synthesis and GMP manufacturing.[9] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary synthetic utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful and versatile method for constructing C(sp²)-C(sp²) bonds, forming a biaryl linkage. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial, as it has been shown to enhance the reactivity of adjacent arylboronic acids in Suzuki-Miyaura couplings.[10]

The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Suzuki-Miyaura Catalytic Cycle Workflow

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, general method adapted for the use of this compound with a common aryl bromide. The causality behind the choice of reagents is critical for success. The palladium catalyst, Pd(PPh₃)₄, is chosen for its reliability and broad substrate scope. The base, typically potassium carbonate, is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11] A biphasic solvent system like toluene/water or dioxane/water is often employed to ensure all components are sufficiently solubilized.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Rationale: 3-5 mol% is a standard catalyst loading for many Suzuki couplings, balancing reaction efficiency with cost.

-

-

Solvent Addition: Add 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) to the flask. The mixture should be degassed by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Rationale: Degassing removes dissolved oxygen, which can degrade the catalyst and phosphine ligands. The aqueous phase is necessary for the base to activate the boronic acid.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Rationale: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.

-

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic products from an aqueous phase.

-

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium or sodium sulfate.

-

Rationale: The brine wash removes residual water and inorganic salts. The drying agent removes any remaining dissolved water from the organic phase.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling

Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and organic synthesis. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the straightforward synthesis of complex biaryl structures containing the important pyrrolidine moiety. The Boc-protected nitrogen enhances reactivity, making it a reliable and effective reagent. The detailed protocol provided herein offers a field-tested starting point for researchers to incorporate this versatile compound into their synthetic strategies, paving the way for the development of novel chemical entities.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. eMolecules this compound | 1027103-15-6 | Fisher Scientific [fishersci.com]

- 8. 1027103-15-6|(4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 9. cas 1027103-15-6|| where to buy this compound [french.chemenu.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Technical Guide: Ensuring the Long-Term Viability of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Data Sheet

4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid is a chiral building block of significant interest in contemporary drug discovery and synthetic chemistry. Its utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling, is well-established. However, the successful application of this reagent is fundamentally dependent on its chemical integrity. This guide moves beyond standard data sheet recommendations to provide a deeper understanding of the factors governing the stability of this molecule. We will explore the primary degradation pathways, establish field-proven storage and handling protocols, and provide methodologies for verifying compound quality, ensuring both reproducible experimental outcomes and the preservation of valuable research materials.

The Molecular Architecture: A Duality of Reactivity and Sensitivity

To effectively manage the stability of this compound, it is crucial to appreciate the distinct chemical personalities of its constituent parts: the arylboronic acid and the Boc-protected pyrrolidine ring.

-

The Arylboronic Acid Moiety : This functional group is the molecule's primary reactive center for cross-coupling. The boron atom, with its vacant p-orbital, confers Lewis acidic properties, making it susceptible to nucleophilic attack.[1][2] This inherent reactivity is also the root of its primary stability challenges.

-

The Boc-Pyrrolidine Moiety : The tert-butyloxycarbonyl (Boc) protecting group provides a stable, bulky shield for the pyrrolidine nitrogen, preventing unwanted side reactions. While generally robust, the Boc group is sensitive to strong acidic conditions, a factor to consider during workup procedures or in cases of improper storage with acidic reagents.[3]

Below is a diagram illustrating the key structural features of the molecule.

Caption: Chemical structure of the title compound.

Primary Degradation Pathways: A Mechanistic Perspective

Understanding the "how" and "why" of degradation is paramount for developing effective mitigation strategies. For arylboronic acids, three primary pathways of decomposition must be managed.[4]

Pathway 1: Oxidation

The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS), such as atmospheric oxygen or peroxides.[2][4] This oxidative deboronation process converts the valuable boronic acid into the corresponding phenol (an alcohol) and boric acid, an irreversible and common failure mode.[2][5] The reaction is often accelerated by exposure to light and ambient air.

Pathway 2: Protodeboronation

This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding the Boc-pyrrolidinyl-benzene derivative.[4] Protodeboronation is particularly problematic in aqueous or protic media and its rate is highly dependent on pH.[4][6] While less of a concern for the solid material, it becomes a critical factor once the compound is dissolved for reaction.

Pathway 3: Boroxine Formation

In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[4][7] While this process is often reversible upon exposure to water, it significantly alters the molecular weight and can complicate stoichiometry, leading to inaccurate measurements and inconsistent reaction outcomes.[7]

Caption: Primary degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Based on the mechanistic understanding of its instabilities, a multi-faceted approach to storage and handling is required. The following protocols are designed to create a self-validating system that minimizes degradation.

Core Storage Conditions

The primary defense against degradation is strict environmental control. Several suppliers recommend storing the solid material sealed in a dry environment at 2-8°C.[8][9]

| Parameter | Recommended Condition | Causality and Field-Proven Rationale |

| Temperature | 2–8 °C | Reduces the kinetic rate of all degradation pathways. Prevents thermal decomposition and slows the rate of boroxine formation. This is the industry-standard for preserving boronic acid integrity.[8][9] |

| Atmosphere | Dry, Inert (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which drives protodeboronation and can facilitate oxidative processes. An inert atmosphere is the gold standard, actively displacing oxygen to prevent oxidative deboronation.[9] |

| Light | Store in Amber Vials/Dark | Photons can catalyze the formation of reactive oxygen species, accelerating oxidative degradation.[10] Storing in the dark is a simple but critical preventative measure. |

| Container | Tightly Sealed, Inert Material | Prevents ingress of moisture and air. Use vials with PTFE-lined caps to avoid contamination from reactive cap liners. |

Experimental Workflow: A Step-by-Step Guide to Handling

Mishandling on the benchtop can negate even the most perfect storage conditions. The following workflow is essential for maintaining compound integrity during experimental use.

Caption: Recommended workflow for handling the solid reagent.

Quality Control: A Practical Assessment of Stability

Trust, but verify. Regular assessment of reagent quality is a cornerstone of reproducible science. A simple proton NMR (¹H NMR) can serve as a rapid check for the most common degradation products.

Protocol: Assessment of Compound Integrity via ¹H NMR Spectroscopy

Objective: To qualitatively assess the purity of this compound and detect potential degradation.

Materials:

-

NMR tube

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Micropipette

-

Sample of boronic acid

Methodology:

-

Sample Preparation: Following the handling workflow described above, accurately weigh approximately 2-5 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent directly in the NMR tube. Ensure the solvent is from a fresh, sealed bottle to minimize water content.

-

Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis - Key Signatures to Monitor:

-

Intact Compound: Look for the characteristic signals of the Boc group (~1.4 ppm, singlet, 9H), the aromatic protons, and the pyrrolidine ring protons. The B(OH)₂ protons often appear as a broad singlet which can exchange with trace water in the solvent.

-

Signature of Protodeboronation: The appearance of a new set of aromatic signals corresponding to (1-Boc-pyrrolidin-2-yl)benzene. Most notably, the aromatic proton in the position where the boronic acid was located will now appear, typically between 7.0-7.5 ppm, and the overall aromatic splitting pattern will change.

-

Signature of Oxidation: The formation of the corresponding phenol will cause a significant upfield shift of the aromatic protons ortho and para to the new hydroxyl group. A new broad signal for the phenolic -OH may also be visible.

-

Signature of Boroxine Formation: In the solid state, this complicates analysis. Upon dissolution for NMR, the boroxine should ideally revert to the monomeric boronic acid. However, incomplete reversion or the presence of multiple species could lead to broadened peaks in the aromatic region.

-

Conclusion

The chemical stability of this compound is not an intrinsic constant but a variable that is actively managed by the researcher. By understanding its inherent sensitivities to oxidation, protic cleavage, and dehydration, and by implementing rigorous storage and handling protocols, its integrity can be preserved. Storing the compound at 2-8°C under a dry, inert atmosphere and away from light are the foundational pillars of this strategy. Adherence to these scientifically-grounded procedures will ensure the reliability of this key synthetic building block, ultimately contributing to the success and reproducibility of your research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 8. chemscene.com [chemscene.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

Chiral Pyrrolidine Building Blocks: A Technical Guide for Medicinal Chemistry

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in numerous FDA-approved drugs and natural products underscores its significance as a "privileged scaffold."[4][5] This guide provides an in-depth technical exploration of chiral pyrrolidine building blocks, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic importance of chirality in this scaffold, explore robust synthetic methodologies for accessing enantiomerically pure pyrrolidines, and showcase their diverse applications in contemporary drug discovery, with a focus on antiviral, anticancer, and neurotherapeutic agents.

The Strategic Advantage of the Chiral Pyrrolidine Scaffold

The efficacy of the pyrrolidine motif in drug design can be attributed to a confluence of advantageous structural and physicochemical properties.

Stereochemical Complexity and Target Recognition

The non-planar, puckered conformation of the pyrrolidine ring, coupled with the potential for multiple stereogenic centers, allows for a precise three-dimensional presentation of substituents.[6] This stereochemical richness is paramount for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.[6][7] The ability to control the spatial arrangement of functional groups is a powerful tool for optimizing drug-target interactions.[6][7]

Physicochemical Properties and Pharmacokinetics

The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological macromolecules.[6] Furthermore, the incorporation of this scaffold can favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility and membrane permeability.[6] The synthetic versatility of the pyrrolidine ring allows for fine-tuning of these properties to enhance bioavailability and reduce off-target effects.[1]

A Privileged Scaffold in Approved Therapeutics

The pyrrolidine nucleus is a recurring motif in a multitude of FDA-approved drugs, validating its status as a privileged scaffold in pharmaceutical science.[4][8] Its presence in drugs spanning various therapeutic areas, from antiviral and anticancer agents to treatments for central nervous system disorders, highlights its broad utility and proven clinical success.[3][9]

Table 1: Examples of FDA-Approved Drugs Containing a Chiral Pyrrolidine Scaffold

| Drug Name | Therapeutic Area | Key Structural Feature |

| Captopril | Antihypertensive | (S)-Proline derivative |

| Enalapril | Antihypertensive | (S)-Proline derivative |

| Levetiracetam | Anticonvulsant | (S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide |

| Telaprevir | Antiviral (HCV) | Pyrrolidine-based peptidomimetic |

| Vildagliptin | Antidiabetic | (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile |

Enantioselective Synthesis of Pyrrolidine Building Blocks

The synthesis of enantiomerically pure pyrrolidines is a critical endeavor in medicinal chemistry. Several powerful strategies have emerged, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

The Chiral Pool Approach: Leveraging Nature's Chirality

The non-essential amino acid L-proline, with its inherent chirality, serves as a frequent and cost-effective starting material for the synthesis of a wide array of chiral pyrrolidine derivatives.[10]

-

From Proline and its Derivatives: (S)-prolinol, readily obtained by the reduction of proline, is a key precursor for many drugs.[11] Functional group manipulations of proline and its derivatives, such as 4-hydroxyproline, provide access to a diverse range of substituted pyrrolidines while retaining the original stereochemistry.[11]

Asymmetric Catalysis: The Modern Approach to Chirality

Catalytic asymmetric methods have revolutionized the synthesis of chiral pyrrolidines, offering high enantioselectivity and atom economy.

2.2.1. Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful and versatile method for constructing highly functionalized pyrrolidines.[8][12] The use of chiral ligands, often in combination with metal catalysts like copper or silver, can induce high levels of stereocontrol, providing access to a wide range of stereoisomers.[12] This method is particularly valuable for creating pyrrolidines with multiple stereocenters.[13][14]

Diagram 1: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

References

- 1. tandfonline.com [tandfonline.com]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. enamine.net [enamine.net]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 12. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Catalytic Enantioselective Synthesis of Highly Functionalized Pentafluorosulfanylated Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Technical Guide to the Spectroscopic Characterization of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Spectroscopic Features

4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid (CAS No. 1027103-15-6) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] Understanding the contribution of each component is crucial for accurate data interpretation.

Molecular Formula: C₁₅H₂₂BNO₄[1] Molecular Weight: 291.15 g/mol [1]

Key Structural Components:

-

Boc-protected Pyrrolidine: A five-membered saturated nitrogen heterocycle protected with a tert-butoxycarbonyl (Boc) group. This introduces characteristic signals in both NMR and IR spectra.

-

para-Substituted Benzene Ring: A benzene ring with substituents at the 1 and 4 positions, leading to a specific splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

Boronic Acid: A -B(OH)₂ functional group attached to the benzene ring. This group has distinct features in IR and can be observed in boron NMR, though proton and carbon NMR are more common for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the Boc group, the pyrrolidine ring, and the benzene ring. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (tert-butyl) | ~1.4 | Singlet | 9H |

| Pyrrolidine (CH₂) | 1.8 - 2.2 | Multiplet | 4H |

| Pyrrolidine (CH) | 3.2 - 3.6 | Multiplet | 2H |

| Pyrrolidine (CH-Ar) | 4.8 - 5.2 | Multiplet | 1H |

| Aromatic (CH) | 7.2 - 7.8 | Multiplets (AA'BB' system) | 4H |

| Boronic Acid (OH) | 7.9 - 8.2 | Broad Singlet | 2H |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~28 |

| Pyrrolidine (CH₂) | 25 - 35 |

| Pyrrolidine (CH₂) | 45 - 55 |

| Pyrrolidine (CH) | 55 - 65 |

| Boc (C=O) | ~80 |

| Aromatic (CH) | 125 - 135 |

| Aromatic (C-B) | 130 - 140 |

| Aromatic (C-N) | 140 - 150 |

| Boc (C=O) | 154 - 156 |

Experimental Protocol for NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable protons of the B(OH)₂ group.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integrations, correlating with the known structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (Boronic Acid) | 3200 - 3600 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Boc) | 1680 - 1700 | Strong |

| C=C stretch (Aromatic) | 1580 - 1620 | Medium |

| B-O stretch (Boronic Acid) | 1310 - 1380 | Strong |

| C-N stretch (Amine) | 1000 - 1250 | Medium |

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural insights.

Predicted Mass Spectrometric Data

Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Positive Ion Mode [M+H]⁺: Expected m/z = 292.16

-

Positive Ion Mode [M+Na]⁺: Expected m/z = 314.14

Key Fragmentation Patterns: The fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for Boc-protected amines involve the loss of the Boc group or its components.

Caption: Predicted ESI-MS fragmentation of the parent molecule.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition:

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the molecule of interest.

-

Acquire data in both positive and negative ion modes to determine the best ionization conditions.

-

Perform a full scan MS experiment to determine the m/z of the parent ion.

-

If desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Integrated Spectroscopic Analysis Workflow

A cohesive analysis of all spectroscopic data is essential for unambiguous structure confirmation.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Bridging Chirality and Aromatic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Suzuki and Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories for constructing biaryl, styrenyl, and polyene structures.[3]

This guide focuses on a specific, high-value application: the use of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid as a key building block. The pyrrolidine moiety is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[4] By coupling this chiral, saturated heterocycle with various aryl or heteroaryl partners, researchers can rapidly access complex molecules with potential therapeutic applications, particularly in constructing compounds with greater sp³ character, a desirable trait for drug candidates.[4][5] This document provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and field-tested insights for optimizing this powerful transformation.

The Engine of the Reaction: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount for rational troubleshooting and optimization. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6][7][8]

-

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[3][6] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[2][3]

-

Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which then readily exchanges its organic group for the halide on the palladium complex.[3][7]

-

Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners attached to the Pd(II) center. This concerted step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][3]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deconstructing the Reaction: A Guide to Reagents

The success of the coupling reaction is critically dependent on the judicious selection of each component.

| Reagent Class | Role & Key Considerations |

| Boronic Acid | This compound serves as the nucleophilic partner. Boronic acids are generally air- and moisture-stable crystalline solids, making them easy to handle.[9] A key potential side reaction is protodeborylation , where the C-B bond is cleaved by a proton source. This is more common with electron-deficient or certain heteroaryl boronic acids.[1] |

| Aryl/Heteroaryl Halide | This is the electrophilic partner. Reactivity decreases in the order I > OTf > Br >> Cl.[2][3] Aryl bromides offer a good balance of reactivity and cost. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step.[1] |

| Palladium Source | The catalyst can be a pre-formed Pd(0) complex like Pd(PPh₃)₄ or, more commonly, a stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) that is reduced to the active Pd(0) species in situ.[1][3] This reduction can be effected by phosphine ligands or through a minor homocoupling pathway of the boronic acid.[1] |

| Ligand | The ligand is arguably the most critical component for a successful reaction. It stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity.[1][6] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[3][10] |

| Base | A base is essential for the transmetalation step.[3][7] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common. The choice of base can significantly impact yield and must often be screened for a given substrate pair. |

| Solvent | Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[1][2] Often, a small amount of water is added as a co-solvent, which can accelerate the transmetalation step.[11] However, excess water can promote protodeborylation. Anhydrous conditions can also be effective, particularly with certain boronic esters and bases.[5] |

Field-Proven Protocol: Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for experimentation. All manipulations should be performed using standard inert atmosphere techniques to prevent catalyst deactivation by oxygen.

Experimental Workflow Diagram

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

-

Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or manifold. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the complete removal of oxygen.

-

Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to a concentration of ~0.1 M with respect to the aryl bromide). The mixture should be sparged with an inert gas for 10-15 minutes prior to addition.

-

Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Safety Note: Always perform reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE). Heating sealed vessels can lead to dangerous pressure buildup; ensure the system is not completely sealed unless using specialized pressure-rated equipment.[7]

Optimization and Troubleshooting

Even robust reactions can require optimization. The following table outlines key parameters and common issues.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (decomposed by O₂). 2. Unsuitable ligand/base/solvent combination. 3. Reaction temperature is too low. | 1. Ensure rigorous degassing and use of an inert atmosphere.[12] 2. Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). 3. Increase the reaction temperature in 10 °C increments. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) pre-catalyst. | 1. Improve inert atmosphere technique.[1] 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure sufficient phosphine ligand is present to act as a reductant. |

| Protodeborylation | 1. Boronic acid instability. 2. Excess water or acidic impurities. 3. Prolonged heating. | 1. Use the boronic acid as soon as possible after weighing. Consider using the corresponding pinacol ester for increased stability.[1] 2. Use anhydrous solvents or carefully control the amount of water. Ensure the base is not hygroscopic. 3. Monitor the reaction closely and stop it once the starting material is consumed. |

| Dehalogenation of Aryl Halide | 1. Side reaction promoted by certain catalyst systems or bases. | 1. Screen alternative ligands and bases. Weaker bases may sometimes mitigate this side reaction. |

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chem.libretexts.org [chem.libretexts.org]